molecular formula C9H15N3O2 B15324190 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

Cat. No.: B15324190
M. Wt: 197.23 g/mol
InChI Key: XQNXSYYLQRXUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and a butanoic acid chain with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Methyl Group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Butanoic Acid Chain: The methylated pyrazole is reacted with a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions to form the desired product.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring and the butanoic acid chain.

    Reduction: Reduced forms of the pyrazole ring and the butanoic acid chain.

    Substitution: Substituted derivatives with various functional groups replacing the methylamino group.

Scientific Research Applications

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the butanoic acid chain can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1h-pyrazol-1-yl)butanoic acid: Lacks the methylamino group, which may affect its biological activity.

    4-(4-Methyl-1h-pyrazol-1-yl)-2-amino butanoic acid: Similar structure but without the methyl group on the amino group.

    4-(1H-pyrazol-1-yl)-2-(methylamino)butanoic acid: Lacks the methyl group on the pyrazole ring.

Uniqueness

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is unique due to the presence of both the methyl group on the pyrazole ring and the methylamino group on the butanoic acid chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-(methylamino)-4-(4-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-8(10-2)9(13)14/h5-6,8,10H,3-4H2,1-2H3,(H,13,14)

InChI Key

XQNXSYYLQRXUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C(=O)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.